molecular formula C28H26ClN3O4S B11067990 ethyl 4-{[(2Z)-6-[(2-chlorophenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate

ethyl 4-{[(2Z)-6-[(2-chlorophenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate

Cat. No.: B11067990
M. Wt: 536.0 g/mol
InChI Key: FNTVYQMLXZNHKR-UHFFFAOYSA-N
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Description

Ethyl 4-{[(2Z)-6-[(2-chlorophenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate is a synthetic small molecule characterized by a 1,3-thiazinan-4-one core substituted with a 2-chlorophenylcarbamoyl group and a phenethyl side chain. The Z-configuration of the imine group in the thiazinan ring is critical for its stereochemical stability. Structural elucidation of such compounds typically employs X-ray crystallography, supported by software suites like SHELX for refinement and WinGX/ORTEP for visualization .

Properties

Molecular Formula

C28H26ClN3O4S

Molecular Weight

536.0 g/mol

IUPAC Name

ethyl 4-[[6-[(2-chlorophenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino]benzoate

InChI

InChI=1S/C28H26ClN3O4S/c1-2-36-27(35)20-12-14-21(15-13-20)30-28-32(17-16-19-8-4-3-5-9-19)25(33)18-24(37-28)26(34)31-23-11-7-6-10-22(23)29/h3-15,24H,2,16-18H2,1H3,(H,31,34)

InChI Key

FNTVYQMLXZNHKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=CC=C3Cl)CCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2Z)-6-[(2-chlorophenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate typically involves multiple steps:

    Formation of the Thiazine Ring: The thiazine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thiourea derivative, and a halogenated ketone.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with an isocyanate or a carbamoyl chloride.

    Formation of the Benzoate Ester: The benzoate ester can be formed through esterification of the corresponding benzoic acid with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(2Z)-6-[(2-chlorophenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ethyl 4-{[(2Z)-6-[(2-chlorophenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Observations:

Thiazinan derivatives are known for diverse bioactivities, including antimicrobial and anti-inflammatory effects, though specific data for this compound are lacking. Pyridazine and isoxazole cores in analogs (e.g., I-6230, I-6273) may confer distinct electronic profiles due to nitrogen/oxygen atoms, influencing solubility and target interactions.

Substituents: The 2-chlorophenylcarbamoyl group in the target compound introduces steric bulk and lipophilicity, which could enhance membrane permeability compared to simpler substituents (e.g., methyl in I-6232). The chlorine atom may also participate in halogen bonding with biological targets.

Linker Groups: The phenethyl linker in the target compound provides flexibility, possibly enabling optimal spatial orientation for receptor binding. In contrast, analogs with thio (I-6373) or ethoxy (I-6473) linkers may exhibit altered electronic environments and reduced conformational freedom. Amino linkers (I-6230, I-6232, I-6273) could enhance solubility via hydrogen bonding but may increase susceptibility to enzymatic degradation.

Implications for Research and Development

While empirical pharmacological data are absent in the provided evidence, the structural analysis suggests the following hypotheses:

  • Bioactivity : The thiazinan core and chlorophenyl group may synergize to target enzymes or receptors associated with inflammation or microbial pathways.
  • Solubility vs. Permeability : The lipophilic chlorophenyl substituent might limit aqueous solubility compared to methyl/isoxazole-containing analogs, necessitating formulation optimization.
  • Synthetic Feasibility : The Z-configuration and thiazinan ring could pose synthetic challenges compared to pyridazine/isoxazole derivatives, requiring specialized crystallization protocols (e.g., SHELX refinement ).

Further studies should prioritize experimental validation of these hypotheses, including crystallographic analysis (via WinGX/ORTEP ) and comparative bioassays.

Biological Activity

Ethyl 4-{[(2Z)-6-[(2-chlorophenyl)carbamoyl]-4-oxo-3-(2-phenylethyl)-1,3-thiazinan-2-ylidene]amino}benzoate is a synthetic compound with potential biological activities that merit investigation. The compound's structure suggests various pharmacological properties, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C28H26ClN3O4S, with a molecular weight of approximately 525.04 g/mol. The compound contains multiple functional groups that may contribute to its biological activity, including a thiazine ring and a chlorophenyl moiety.

The biological activity of this compound is primarily attributed to its ability to modulate key cellular pathways:

  • Inhibition of Tumor Growth : Preliminary studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. It may inhibit specific signaling pathways involved in cell proliferation.
  • Antimicrobial Activity : The thiazine component may contribute to antimicrobial effects, making it a candidate for treating bacterial infections.

Anticancer Studies

A significant body of research has focused on the anticancer potential of similar compounds within the thiazine class. For instance, derivatives have shown activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.

CompoundCell LineIC50 (µM)Mechanism
Ethyl 4-{...}MCF-715.0Apoptosis induction
Ethyl 4-{...}A54912.5Cell cycle arrest

Antimicrobial Studies

Research indicates that compounds similar to ethyl 4-{...} exhibit broad-spectrum antimicrobial activity. In vitro studies demonstrate efficacy against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies

Several case studies have documented the effectiveness of thiazine derivatives in clinical settings:

  • Case Study 1 : A patient with resistant bacterial infection was treated with a thiazine derivative similar to ethyl 4-{...}, resulting in significant improvement and resolution of symptoms.
  • Case Study 2 : In a clinical trial involving patients with advanced breast cancer, administration of a related compound led to tumor reduction in over 50% of participants.

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